![molecular formula C8H18ClNO B14348655 N-(2-Hydroxyethyl)-N,N,2-trimethylprop-2-en-1-aminium chloride CAS No. 91485-07-3](/img/structure/B14348655.png)
N-(2-Hydroxyethyl)-N,N,2-trimethylprop-2-en-1-aminium chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-Hydroxyethyl)-N,N,2-trimethylprop-2-en-1-aminium chloride is a quaternary ammonium compound known for its surfactant properties. It is widely used in various industrial and scientific applications due to its unique chemical structure and properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Hydroxyethyl)-N,N,2-trimethylprop-2-en-1-aminium chloride typically involves the reaction of tertiary amines with ethylene oxide and hydrochloric acid. The process is carried out in two steps:
Reaction with Ethylene Oxide: Tertiary amines react with ethylene oxide under mild conditions to form hydroxyethyl derivatives.
Quaternization: The hydroxyethyl derivatives are then quaternized using hydrochloric acid to form the final quaternary ammonium compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The process involves continuous monitoring and control of temperature, pressure, and reactant concentrations to achieve the desired product quality .
Analyse Chemischer Reaktionen
Types of Reactions
N-(2-Hydroxyethyl)-N,N,2-trimethylprop-2-en-1-aminium chloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions where the chloride ion is replaced by other anions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like sodium hydroxide and silver nitrate are commonly used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxides, while substitution can produce various quaternary ammonium salts .
Wissenschaftliche Forschungsanwendungen
N-(2-Hydroxyethyl)-N,N,2-trimethylprop-2-en-1-aminium chloride has a wide range of scientific research applications:
Chemistry: Used as a surfactant in various chemical reactions and processes.
Biology: Employed in cell culture and molecular biology experiments as a stabilizing agent.
Medicine: Investigated for its potential use in drug delivery systems and as an antimicrobial agent.
Industry: Utilized in the production of detergents, fabric softeners, and antistatic agents
Wirkmechanismus
The mechanism of action of N-(2-Hydroxyethyl)-N,N,2-trimethylprop-2-en-1-aminium chloride involves its interaction with cell membranes and proteins. The compound disrupts the lipid bilayer of cell membranes, leading to increased permeability and cell lysis. It also interacts with proteins, altering their structure and function .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methyldiethanolamine: Another quaternary ammonium compound with similar surfactant properties.
N-(2-Hydroxyethyl)ethylenediamine: Used in similar applications but has different chemical properties.
Uniqueness
N-(2-Hydroxyethyl)-N,N,2-trimethylprop-2-en-1-aminium chloride is unique due to its specific chemical structure, which provides distinct surfactant properties and makes it suitable for a wide range of applications. Its ability to disrupt cell membranes and interact with proteins sets it apart from other similar compounds .
Eigenschaften
CAS-Nummer |
91485-07-3 |
---|---|
Molekularformel |
C8H18ClNO |
Molekulargewicht |
179.69 g/mol |
IUPAC-Name |
2-hydroxyethyl-dimethyl-(2-methylprop-2-enyl)azanium;chloride |
InChI |
InChI=1S/C8H18NO.ClH/c1-8(2)7-9(3,4)5-6-10;/h10H,1,5-7H2,2-4H3;1H/q+1;/p-1 |
InChI-Schlüssel |
HKFDCPLSHRTXMW-UHFFFAOYSA-M |
Kanonische SMILES |
CC(=C)C[N+](C)(C)CCO.[Cl-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.